molecular formula C27H26N2O7 B12136954 methyl 4-[3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

methyl 4-[3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B12136954
M. Wt: 490.5 g/mol
InChI Key: KEFYYRFUMWGQRI-UHFFFAOYSA-N
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Description

Methyl 4-[3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran moiety, a morpholine ring, and a pyrrole ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Methyl 4-[3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biological assays to investigate its effects on cellular processes and pathways.

    Medicine: The compound has potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It can be utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 4-[3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The benzofuran and morpholine moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, morpholine-containing molecules, and pyrrole-based compounds. Examples include:

Uniqueness

Methyl 4-[3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is unique due to its combination of benzofuran, morpholine, and pyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C27H26N2O7

Molecular Weight

490.5 g/mol

IUPAC Name

methyl 4-[3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-5-oxo-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C27H26N2O7/c1-34-27(33)18-8-6-17(7-9-18)23-22(24(30)21-16-19-4-2-3-5-20(19)36-21)25(31)26(32)29(23)11-10-28-12-14-35-15-13-28/h2-9,16,23,31H,10-15H2,1H3

InChI Key

KEFYYRFUMWGQRI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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